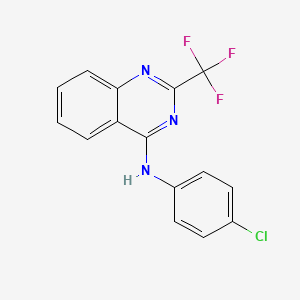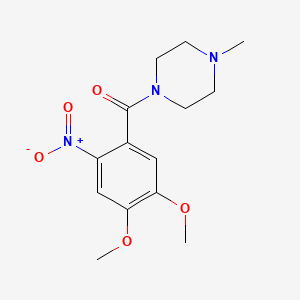
N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine involves multi-step chemical reactions. A notable method includes the reaction of 4-chloro-7-fluoro-6-nitro-quinazoline with phenylamine, followed by nucleophilic substitution and reduction reactions to achieve the desired compound (Ouyang et al., 2016).
Molecular Structure Analysis
The molecular structure of N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine has been characterized through various spectroscopic techniques. DFT and TD-DFT/PCM calculations have been employed to determine its structural parameters, electronic interactions, and energy distributions, providing insights into its stability and reactivity (Wazzan et al., 2016).
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its reactive sites. It has been used as an intermediate in the synthesis of antitubercular, antimalarial, and H1-antihistaminic agents, indicating its versatility in chemical transformations (Pattan et al., 2006).
Physical Properties Analysis
The physical properties of N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. For instance, its crystalline structure has been elucidated, showing how molecular interactions influence its physical state (Low et al., 2004).
科学的研究の応用
Spectroscopic Studies and Molecular Properties
N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, a compound known for its potent biopharmaceutical activities, has been the subject of various studies focusing on its structural and electronic properties. One study revealed the existence of two stable conformers of a related compound (AG-1478), showing significant differences in their anisotropic properties, including dipole moments and orbital energies. This insight is crucial for understanding the drug's interactions and its spectral signatures, which could assist in identifying relevant targets (Khattab et al., 2016).
Luminescence and Optoelectronic Applications
The electron-withdrawing capabilities of the quinazoline core have been explored for the development of luminescent materials and their application in optoelectronics. Chromophores incorporating 2-(4-trifluorophenyl)quinazoline units have shown high luminescence in both solutions and solid states, suggesting potential for use in electroluminescent devices and other optoelectronic applications (Moshkina et al., 2020).
Anticancer and Biological Activities
Several derivatives of N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine have demonstrated promising anticancer activities. For instance, certain quinazolinone-oxadiazole conjugates have shown notable cytotoxic effects against cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Hassanzadeh et al., 2019).
Antimicrobial Properties
The antibacterial efficacy of N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives has also been explored, with some compounds showing activity against multidrug-resistant strains of bacteria. This highlights the potential of quinazoline derivatives as a platform for the development of new antibacterial agents (Van Horn et al., 2014).
Environmental Impact Studies
Research has extended into the environmental impacts of quinazoline derivatives, with studies examining their effects on aquatic microorganisms. These studies are critical for understanding the ecological consequences of releasing such compounds into the environment, which is particularly relevant given their broad biological activities and potential for large-scale application (Zhao et al., 2015).
将来の方向性
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3/c16-9-5-7-10(8-6-9)20-13-11-3-1-2-4-12(11)21-14(22-13)15(17,18)19/h1-8H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPMXBQPIUEBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)
![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)
![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)
![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)
![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)
![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)

